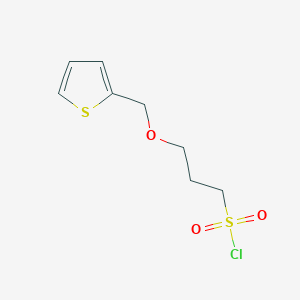
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H11ClO3S2 It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with propane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for sulfonyl chlorides, including this compound, often involve the use of thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) as chlorinating agents. These reagents are highly reactive and can efficiently convert alcohols or thiols to the corresponding sulfonyl chlorides under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl chloride: Similar in structure but lacks the thiophen-2-ylmethoxy group.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Cyclohexanesulfonyl chloride: Contains a cyclohexane ring instead of the thiophene ring.
Uniqueness
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where the thiophene moiety can interact with biological targets or participate in specific chemical reactions .
Properties
Molecular Formula |
C8H11ClO3S2 |
|---|---|
Molecular Weight |
254.8 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO3S2/c9-14(10,11)6-2-4-12-7-8-3-1-5-13-8/h1,3,5H,2,4,6-7H2 |
InChI Key |
KTESBBGOFXFXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)
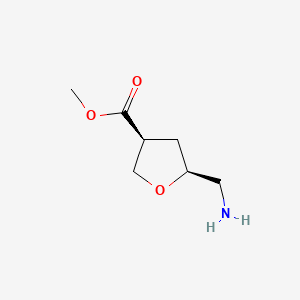
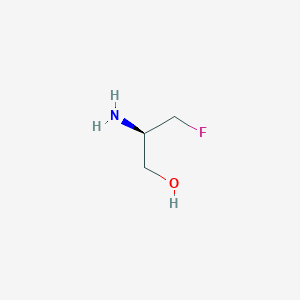
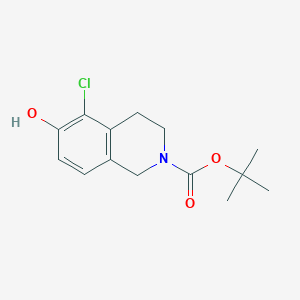
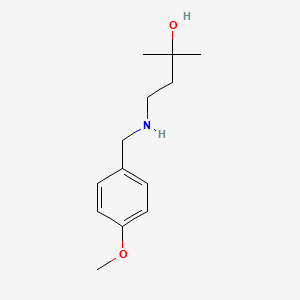
![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)
![{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers](/img/structure/B13473832.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)
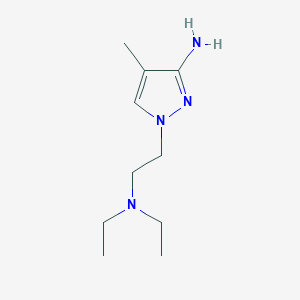
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)
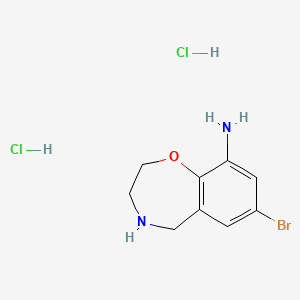
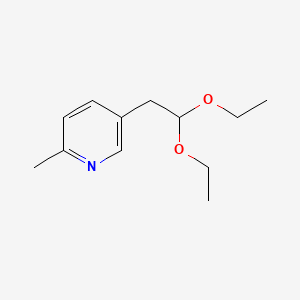
![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)
